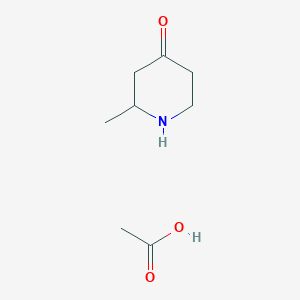

![molecular formula C18H14N4O3 B2641380 ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate CAS No. 866008-72-2](/img/structure/B2641380.png)

ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate” is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

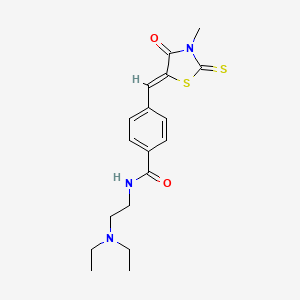

Molecular Structure Analysis

The molecular formula of “ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate” is C18H14N4O3 . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Scientific Research Applications

Synthesis and Biological Activity

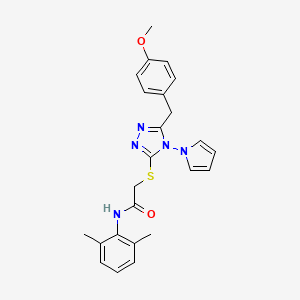

Researchers have developed methods for synthesizing complex naphthyridine derivatives, demonstrating applications in antitumor and anti-monoamine oxidase activities. For example, the synthesis of ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate from similar aminoester compounds has been shown to produce substances with significant biological activities (Markosyan et al., 2020). These findings highlight the potential of naphthyridine derivatives in medicinal chemistry, particularly for their antitumor properties.

Ligand Design and Material Science

Naphthyridine compounds are valuable in material science, especially as ligands in metal complexes, which can lead to lower energy electronic absorption. The synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates their utility in creating bi- and tridentate ligands, which are essential for developing materials with specific optical properties (Zong et al., 2008). Such materials are crucial for applications in photocatalysis and optoelectronics.

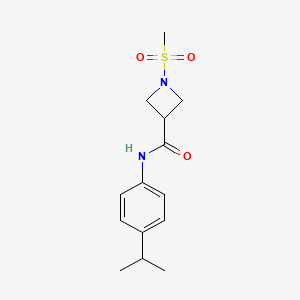

Antimicrobial Activity

The exploration of naphthyridine derivatives has extended to antimicrobial applications. Certain synthesized compounds have demonstrated notable antimicrobial activity, making them candidates for further study as antibacterial agents (Egawa et al., 1984). These studies provide a foundation for developing new antibacterial drugs, addressing the increasing concern over antibiotic resistance.

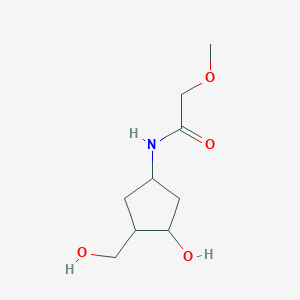

Optical Probes and Diagnostic Tools

Naphthyridine derivatives have been investigated for their potential as fluorescent probes, particularly for applications in diagnosing diseases like Alzheimer’s. For instance, a novel fluorescent probe based on naphthyridine structure has shown high binding affinities to Aβ aggregates, demonstrating its potential for molecular diagnosis (Fa et al., 2015). Such probes are invaluable tools in biomedical research for tracking disease progression and evaluating the efficacy of therapeutic interventions.

Future Directions

Mechanism of Action

Target of Action

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate is a compound that has been studied for its potential pharmacological applications . .

Biochemical Pathways

It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Result of Action

It is known that 1,6-naphthyridines have anticancer activity, but the specific effects of this compound require further investigation .

properties

IUPAC Name |

ethyl 4-(7-amino-8-cyano-5-oxo-1,6-naphthyridin-6-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-2-25-18(24)11-5-7-12(8-6-11)22-16(20)14(10-19)15-13(17(22)23)4-3-9-21-15/h3-9H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWOWQYTBQJDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=CC=N3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanol](/img/structure/B2641297.png)

![3-[(4-Fluorophenyl)methyl]-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2641303.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)

![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)